SHP836

Description

Properties

IUPAC Name |

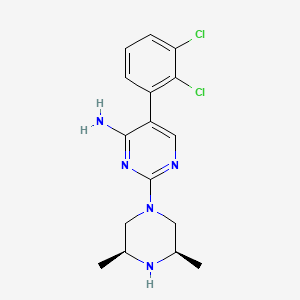

5-(2,3-dichlorophenyl)-2-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2N5/c1-9-7-23(8-10(2)21-9)16-20-6-12(15(19)22-16)11-4-3-5-13(17)14(11)18/h3-6,9-10,21H,7-8H2,1-2H3,(H2,19,20,22)/t9-,10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFRRNOLFFQBQU-AOOOYVTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=NC=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to SHP836: An Allosteric Inhibitor of the SHP2 Phosphatase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SHP836, a novel allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, making it a compelling target for therapeutic intervention in various diseases, particularly cancer.

Core Function and Mechanism of Action

This compound is a first-generation, selective, allosteric inhibitor of SHP2 discovered through high-throughput screening. Its primary function is to lock the SHP2 protein in an inactive, auto-inhibited conformation.

The SHP2 protein consists of two N-terminal SH2 domains (N-SH2 and C-SH2), a central protein tyrosine phosphatase (PTP) domain, and a C-terminal tail. In its inactive state, the N-SH2 domain directly interacts with the PTP domain, blocking the catalytic site and preventing substrate access. Upon activation by upstream signals, such as binding of growth factors to their receptors, SHP2 undergoes a conformational change that relieves this auto-inhibition, allowing it to dephosphorylate its substrates.

This compound exerts its inhibitory effect by binding to a distinct "tunnel-like" allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the closed, auto-inhibited conformation of SHP2, effectively preventing its activation and subsequent downstream signaling. The X-ray co-crystal structure of this compound in complex with SHP2 (PDB ID: 5EHP) has elucidated this unique binding mode.

Quantitative Data Summary

The following tables summarize the key quantitative data available for this compound and its more potent, structurally related analog, SHP099, which was developed from this compound.

| Compound | Assay Type | Target | IC50 | Reference |

| This compound | Biochemical (Phosphatase Activity) | Full-length SHP2 | 12 µM | [1] |

| This compound | Biochemical (Phosphatase Activity) | SHP2 PTP Domain | > 100 µM | |

| SHP099 | Biochemical (Phosphatase Activity) | Full-length SHP2 | ~70 nM | [2] |

Table 1: In Vitro Inhibitory Potency of this compound and SHP099 against SHP2.

| Compound | Cell Line | Assay Type | Parameter | Value | Reference |

| This compound | - | Cellular Thermal Shift Assay | Concentration for thermal shift | 50 µM | [2] |

| SHP099 | KYSE520 | pERK Inhibition | IC50 | ~0.25 µM | [3] |

Table 2: Cellular Activity of this compound and SHP099.

| Compound | Xenograft Model | Dosing | Efficacy | Reference |

| SHP099 | KYSE520 (esophageal squamous cell carcinoma) | 100 mg/kg, daily, oral | Marked tumor growth inhibition | [3] |

Table 3: In Vivo Efficacy of the this compound Analog, SHP099.

Key Signaling Pathways

SHP2 is a critical positive regulator of the RAS/mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently hyperactivated in human cancers. By inhibiting SHP2, this compound effectively dampens the signal transduction through this pathway, leading to reduced cell proliferation and survival.

Experimental Protocols

SHP2 Phosphatase Activity Assay (Fluorescence-based)

This protocol is adapted for the screening and characterization of SHP2 inhibitors using the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Materials:

-

Recombinant full-length SHP2 protein

-

DiFMUP substrate

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.2, 100 mM NaCl, 2 mM DTT, 0.01% Triton X-100)

-

This compound or other test compounds dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 450 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In the microplate, add SHP2 protein to the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells containing SHP2 and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the phosphatase reaction by adding the DiFMUP substrate to all wells.

-

Immediately measure the fluorescence intensity over time (kinetic read) or at a fixed endpoint after a specific incubation period (e.g., 60 minutes) at 37°C.

-

Calculate the rate of the reaction and determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

SHP2 Phosphatase Activity Assay (Malachite Green-based)

This colorimetric assay measures the release of inorganic phosphate from a phosphopeptide substrate.

Materials:

-

Recombinant full-length SHP2 protein

-

Phosphopeptide substrate (e.g., a doubly phosphorylated peptide from the insulin receptor substrate 1, IRS-1)

-

Assay buffer

-

This compound or other test compounds dissolved in DMSO

-

Malachite Green reagent

-

96-well clear microplates

-

Absorbance plate reader (620-650 nm)

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add SHP2 protein and the phosphopeptide substrate to the assay buffer in the microplate wells.

-

Add the diluted this compound or DMSO to the wells and incubate for a specific time (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction and develop the color by adding the Malachite Green reagent.

-

Incubate for 15-20 minutes at room temperature to allow for color development.

-

Measure the absorbance at 620-650 nm.

-

Create a standard curve using known concentrations of inorganic phosphate.

-

Determine the amount of phosphate released in each reaction and calculate the percent inhibition for each this compound concentration.

-

Determine the IC50 value as described in the fluorescence-based assay.

Conclusion

This compound is a valuable research tool for studying the function of SHP2 and the consequences of its inhibition. As a first-in-class allosteric inhibitor, it has paved the way for the development of more potent and drug-like molecules, such as SHP099, which have shown promising preclinical anti-cancer activity. This technical guide provides a foundational understanding of this compound's function, its quantitative characteristics, the signaling pathways it modulates, and the experimental methods used for its evaluation, serving as a comprehensive resource for professionals in the field of drug discovery and development.

References

SHP836: A Technical Guide to a Novel Allosteric Inhibitor of SHP2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology region 2 domain-containing phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. It is a key component of the RAS-mitogen-activated protein kinase (MAPK), PI3K/AKT, and JAK/STAT signaling pathways, regulating cellular proliferation, differentiation, and survival.[1][2][3] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and various malignancies, making it a compelling target for therapeutic intervention in oncology.[4] SHP836 is an allosteric inhibitor of SHP2 that locks the enzyme in an inactive conformation.[5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its characterization.

Mechanism of Action

SHP2 activity is regulated by an autoinhibitory mechanism where the N-terminal SH2 domain blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain.[6] Activation occurs upon binding of phosphotyrosine-containing proteins to the SH2 domains, leading to a conformational change that exposes the catalytic site.

Allosteric inhibitors of SHP2, such as this compound, function by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains.[][8] This binding stabilizes the autoinhibited, closed conformation of SHP2, preventing its activation and subsequent downstream signaling.[4][5] this compound specifically binds to a distinct, second allosteric site within this tunnel region.[9]

Quantitative Data

The following table summarizes the in vitro potency of this compound in comparison to other notable SHP2 inhibitors.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | Full-length SHP2 | Biochemical | 12 µM | [1][5][9] |

| This compound | SHP2 PTP domain | Biochemical | >100 µM | [9] |

| SHP099 | Full-length SHP2 | Biochemical | 0.071 µM | [] |

| TNO155 | Full-length SHP2 | Biochemical | 0.011 µM | [] |

| RMC-4630 | Full-length SHP2 | Biochemical | N/A | [] |

| IACS-13909 | Full-length SHP2 | Biochemical | 15.7 nM | [] |

| JAB-3068 | Full-length SHP2 | Biochemical | 25.8 nM | [1] |

Experimental Protocols

Biochemical Inhibition Assay

This protocol outlines a fluorescence-based enzymatic assay to determine the in vitro potency of SHP2 inhibitors.[10][11]

Materials:

-

Recombinant full-length SHP2 protein

-

SHP2 inhibitor (e.g., this compound)

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween® 20.[11]

-

Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[11]

-

Activating peptide: Dually phosphorylated peptide derived from insulin receptor substrate 1 (IRS-1).[10][11]

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of SHP2 in the assay buffer. A final concentration of approximately 0.5 nM is recommended.[11]

-

To activate wild-type SHP2, pre-incubate the enzyme with the IRS-1 activating peptide.[10][11]

-

Prepare serial dilutions of the SHP2 inhibitor in DMSO and then dilute further in the assay buffer.

-

Add the diluted inhibitor solutions to the wells of the 384-well plate.

-

Add the activated SHP2 enzyme solution to the wells containing the inhibitor.

-

Initiate the reaction by adding the DiFMUP substrate.

-

Monitor the fluorescence intensity over time using a plate reader with excitation and emission wavelengths appropriate for DiFMUP.

-

Calculate the rate of the reaction and determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[11][12][13]

Materials:

-

HEK293T cells transiently transfected with a plasmid expressing tagged SHP2.[13]

-

Cell culture medium and reagents

-

SHP2 inhibitor (e.g., this compound)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

PCR tubes or 384-well PCR plates

-

Thermocycler

-

Method for protein quantification (e.g., Western blotting, ELISA, or enzyme complementation assay).[14][15]

Procedure:

-

Culture and transfect HEK293T cells with the SHP2 expression vector.

-

Harvest the cells and resuspend them in a suitable buffer.

-

Treat the cell suspension with the SHP2 inhibitor or vehicle (DMSO) and incubate at 37°C for 1 hour.[15]

-

Aliquot the treated cell suspension into PCR tubes or a PCR plate.

-

Heat the samples in a thermocycler across a temperature gradient for a defined period (e.g., 3 minutes).[15]

-

Cool the samples to room temperature.

-

Lyse the cells to release the proteins.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Quantify the amount of soluble SHP2 in each sample using a suitable detection method.

-

Plot the amount of soluble SHP2 against the temperature to generate a melting curve. A shift in the melting temperature in the presence of the inhibitor indicates target engagement.

Logical Relationship in SHP2 Inhibitor Development

The development of SHP2 inhibitors has progressed from the identification of initial hits to the optimization of potent and selective allosteric inhibitors.

Conclusion

This compound represents a valuable research tool for investigating the therapeutic potential of targeting a second allosteric site on SHP2. Its distinct mechanism of action offers opportunities for exploring novel therapeutic strategies, including combination therapies with other targeted agents. The experimental protocols detailed in this guide provide a framework for the characterization of this compound and other SHP2 inhibitors, facilitating further research and development in this promising area of oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]

- 4. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - OAK Open Access Archive [oak.novartis.com]

- 9. This compound|SHP 836 [dcchemicals.com]

- 10. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 15. High-Throughput Detection of Ligand-Protein Binding using a SplitLuc Cellular Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]

SHP836: A Technical Guide to its Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of SHP836, an allosteric inhibitor of the protein tyrosine phosphatase SHP2. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the SHP2 signaling pathway.

Core Structure and Chemical Identity

This compound is a small molecule inhibitor belonging to the pyrimidinamine class of compounds. Its chemical structure is characterized by a central pyrimidine ring substituted with a dichlorophenyl group and a dimethylpiperazine moiety.

Chemical Name: 5-(2,3-dichlorophenyl)-2-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyrimidin-4-amine[1] CAS Number: 1957276-35-5[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₉Cl₂N₅ | [1] |

| Molecular Weight | 352.26 g/mol | MedchemExpress |

| Appearance | Solid | MedchemExpress |

| Solubility | Soluble in DMSO (250 mg/mL) | MedchemExpress |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years | MedchemExpress |

Biological Activity and Mechanism of Action

This compound is a distinct, allosteric inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2). Unlike orthosteric inhibitors that target the active site, this compound binds to a "tunnel"-like allosteric pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains. This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its activation and subsequent dephosphorylation of downstream substrates.

The inhibitory activity of this compound against SHP2 is summarized in the table below.

| Target | Assay Type | IC₅₀ | Source |

| Full-length SHP2 (1-525) | Enzymatic Assay | 12 µM | [1] |

| SHP2 PTP Domain | Enzymatic Assay | > 100 µM | [1] |

This selectivity for the full-length, auto-inhibited form of SHP2 over the isolated catalytic domain is a hallmark of its allosteric mechanism.

Signaling Pathway

SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). Upon activation, SHP2 dephosphorylates key substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) signaling cascade. By locking SHP2 in an inactive state, this compound effectively dampens this signaling pathway. A key pharmacodynamic marker of this compound activity is the downregulation of DUSP6 (Dual Specificity Phosphatase 6) mRNA, a downstream target of the MAPK pathway.[1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

SHP2 Enzymatic Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the in vitro inhibitory activity of this compound against full-length SHP2.

Detailed Methodology:

-

Reagent Preparation:

-

Recombinant full-length human SHP2 protein is diluted to the desired concentration in an assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, and 5 mM DTT).

-

A dually phosphorylated peptide, such as from the insulin receptor substrate 1 (2P-IRS-1), is used to activate SHP2.[2][3]

-

This compound is serially diluted in DMSO to create a concentration gradient.

-

The fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), is prepared in the assay buffer.[2][4]

-

-

Assay Procedure (384-well plate format):

-

SHP2 enzyme is pre-incubated with the activating peptide to allow for activation.[4][5]

-

The this compound dilutions (or DMSO for control) are added to the wells containing the activated enzyme and incubated.

-

The enzymatic reaction is initiated by the addition of the DiFMUP substrate.

-

The fluorescence intensity (excitation ~358 nm, emission ~450 nm) is measured kinetically at room temperature using a microplate reader.[4]

-

-

Data Analysis:

-

The rate of the enzymatic reaction is determined from the linear phase of the fluorescence increase.

-

The percentage of inhibition is calculated for each concentration of this compound relative to the DMSO control.

-

IC₅₀ values are determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

DUSP6 mRNA Downregulation Assay

This protocol describes a quantitative reverse transcription PCR (qRT-PCR) method to measure the effect of this compound on the mRNA expression levels of DUSP6 in a relevant cancer cell line (e.g., KYSE-520).

Detailed Methodology:

-

Cell Culture and Treatment:

-

KYSE-520 cells are cultured in appropriate media and conditions.

-

Cells are treated with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Quantitative PCR (qPCR):

-

qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.[6][8]

-

The reaction mixture includes the synthesized cDNA, forward and reverse primers for DUSP6, and a housekeeping gene (e.g., GAPDH or 18S) for normalization.

-

The thermal cycling conditions typically involve an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[6][7][8]

-

-

Data Analysis:

-

The cycle threshold (Ct) values are determined for both DUSP6 and the housekeeping gene.

-

The relative expression of DUSP6 mRNA is calculated using the ΔΔCt method, normalizing the DUSP6 expression to the housekeeping gene and comparing the treated samples to the vehicle control.

-

Conclusion

This compound represents a valuable research tool for investigating the biological roles of SHP2 and the therapeutic potential of its inhibition. Its well-defined allosteric mechanism of action and its demonstrated effect on the MAPK signaling pathway make it a subject of significant interest in the field of oncology and drug discovery. The experimental protocols detailed in this guide provide a foundation for the further characterization of this compound and the development of novel SHP2 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sellerslab.org [sellerslab.org]

- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Silencing of DUSP6 gene by RNAi-mediation inhibits proliferation and growth in MDA-MB-231 breast cancer cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual-specificity phosphatase (DUSP6) in human glioblastoma: epithelial-to-mesenchymal transition (EMT) involvement - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of SHP836: An Allosteric SHP2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node and a well-validated target in oncology. Its role in mediating cellular proliferation, survival, and differentiation through the RAS-MAPK pathway has made it an attractive, albeit challenging, drug target. This technical guide provides a comprehensive overview of the discovery and development of SHP836, an allosteric inhibitor of SHP2. We will delve into the initial high-throughput screening that identified this novel compound, its mechanism of action, and its characterization through various biochemical and cellular assays. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field. Furthermore, we explore the structural basis of its interaction with SHP2 and its place in the evolution of more potent SHP2 inhibitors.

Introduction: SHP2 as a Therapeutic Target

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a key transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) cascade. Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in various human cancers and developmental disorders like Noonan syndrome. The phosphatase activity of SHP2 is tightly regulated by its two N-terminal SH2 domains, which maintain the protein in a closed, auto-inhibited conformation. Upon cellular stimulation, these SH2 domains bind to specific phosphotyrosine residues on activated RTKs or their docking proteins, leading to a conformational change that opens the catalytic site and activates SHP2. This activation potentiates signaling through the RAS-MAPK pathway, promoting cell growth and survival. The critical role of SHP2 in oncogenic signaling has made it a high-priority target for therapeutic intervention.

Discovery of this compound: A High-Throughput Screening Hit

This compound was identified by Novartis through a high-throughput screening (HTS) campaign aimed at discovering allosteric inhibitors of SHP2.[1] This screening effort was designed to identify compounds that could stabilize the auto-inhibited conformation of SHP2, a novel approach to circumvent the challenges associated with targeting the highly conserved and charged active site of protein tyrosine phosphatases.

The screening cascade involved a fluorescence-based enzymatic assay using the full-length SHP2 protein.[1][2] To enrich for allosteric inhibitors, active compounds were subsequently tested against the isolated SHP2 protein tyrosine phosphatase (PTP) domain. Compounds that showed inhibitory activity against the full-length enzyme but not the isolated PTP domain were prioritized as potential allosteric modulators.[1] this compound emerged from this screen as a validated hit that exhibited the desired biochemical profile of an allosteric inhibitor.[3]

Logical Flow of the HTS Campaign

References

The Role of SHP836 in MAPK Pathway Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). Its function is central to the activation of the Ras-mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade that governs cell proliferation, differentiation, survival, and migration. Dysregulation of SHP2 activity is implicated in the pathogenesis of numerous human diseases, including several types of cancer. SHP836 is an allosteric inhibitor of SHP2 that has been instrumental in the early exploration of SHP2 as a therapeutic target. This technical guide provides an in-depth overview of the role of this compound and other allosteric SHP2 inhibitors in modulating MAPK pathway signaling, with a focus on the mechanism of action, experimental validation, and preclinical implications.

Introduction to SHP2 and the MAPK Pathway

The MAPK pathway is a highly conserved signaling cascade that transduces extracellular signals from growth factors, cytokines, and other stimuli to the nucleus, culminating in the regulation of gene expression and critical cellular processes. The pathway is initiated by the activation of RTKs at the cell surface, which leads to the recruitment of adaptor proteins such as Grb2 and the guanine nucleotide exchange factor SOS1. This complex facilitates the conversion of Ras from its inactive GDP-bound state to an active GTP-bound state. GTP-bound Ras then activates a downstream kinase cascade, sequentially phosphorylating and activating RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to phosphorylate and activate transcription factors, driving cellular responses.

SHP2 is a key positive regulator of the MAPK pathway, acting upstream of Ras. In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the active site of the protein tyrosine phosphatase (PTP) domain, resulting in auto-inhibition. Upon RTK activation, SHP2 is recruited to phosphorylated tyrosine residues on adaptor proteins or the receptors themselves via its SH2 domains. This binding event induces a conformational change that relieves the auto-inhibition, activating SHP2's phosphatase activity. Activated SHP2 is thought to dephosphorylate specific substrates, including the scaffolding protein GAB1, which ultimately promotes the full activation of Ras and the downstream MAPK cascade.

Mechanism of Action of this compound and Allosteric SHP2 Inhibitors

This compound is an allosteric inhibitor of SHP2, meaning it does not bind directly to the catalytic active site. Instead, it targets a tunnel-like pocket formed by the interface of the N-SH2, C-SH2, and PTP domains in the auto-inhibited conformation of SHP2. By binding to this allosteric site, this compound acts as a "molecular glue," stabilizing the inactive, closed conformation of SHP2.[1] This prevents the conformational change required for SHP2 activation, even in the presence of upstream activating signals. Consequently, SHP2 is locked in its auto-inhibited state, unable to dephosphorylate its substrates and promote downstream signaling. The ultimate effect is the suppression of the Ras-MAPK pathway.

The development of allosteric inhibitors like this compound represented a significant breakthrough, as the catalytic site of phosphatases is highly conserved, making the development of selective active-site inhibitors challenging. Allosteric inhibition offers a promising strategy to achieve greater selectivity and therapeutic efficacy.

Quantitative Analysis of SHP2 Inhibition

The potency of SHP2 inhibitors is typically characterized by their half-maximal inhibitory concentration (IC50) in biochemical assays and their effects on cellular signaling and proliferation. This compound has been characterized as a pioneering allosteric SHP2 inhibitor with a reported IC50 of 12 μM for the full-length SHP2 protein.[1] More potent analogs, such as SHP099, have since been developed. The following table summarizes comparative data for this compound and other notable allosteric SHP2 inhibitors.

| Compound | Target | IC50 (μM) | Assay Type | Reference |

| This compound | SHP2 | 12 | Biochemical Inhibition Assay | [1][2] |

| SHP099 | SHP2 | 0.07 | Biochemical Inhibition Assay | [2] |

| RMC-4550 | SHP2 | Not specified | - | [2] |

| TNO155 | SHP2 | Not specified | - |

Cellular target engagement can be quantified using a cellular thermal shift assay (CETSA), which measures the stabilization of a target protein upon ligand binding. In such assays, this compound has been shown to induce a smaller thermal shift compared to more potent inhibitors like SHP099, which is consistent with its higher IC50 value.[2]

The functional consequence of SHP2 inhibition in cells is a reduction in the levels of activated Ras (Ras-GTP) and phosphorylated ERK (p-ERK). For instance, treatment of cancer cell lines with the potent SHP2 inhibitor RMC-4550 leads to a concentration-dependent decrease in both Ras-GTP and p-ERK levels.[3]

Signaling Pathway and Experimental Workflow Diagrams

SHP2's Role in the MAPK Signaling Pathway

Caption: SHP2's role in the MAPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing SHP2 Inhibition

Caption: A typical experimental workflow to evaluate the efficacy of SHP2 inhibitors.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize SHP2 inhibitors. While these are generalized, they provide a solid foundation for designing specific studies.

SHP2 Biochemical Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of SHP2. A common method utilizes a fluorogenic phosphatase substrate.

Materials:

-

Recombinant full-length SHP2 protein

-

Activating phosphopeptide (e.g., dually phosphorylated IRS-1 peptide)

-

Assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA)

-

Fluorogenic substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well assay plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a solution of SHP2 and the activating phosphopeptide in assay buffer and incubate to allow for SHP2 activation.

-

Serially dilute the test compound in DMSO and then in assay buffer.

-

Add the diluted test compound or DMSO (vehicle control) to the assay plate.

-

Add the activated SHP2 solution to the wells and incubate.

-

Initiate the reaction by adding the DiFMUP substrate.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

-

Calculate the rate of the reaction for each compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blotting for p-ERK Analysis

This cellular assay is crucial for determining the effect of a SHP2 inhibitor on the downstream MAPK pathway signaling.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or DMSO for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize p-ERK levels to total ERK and a loading control.

Ras-GTP Pulldown Assay

This assay specifically measures the levels of active, GTP-bound Ras in cells.

Materials:

-

Cancer cell line of interest

-

Test compound (e.g., this compound)

-

Lysis buffer (e.g., Mg2+ lysis/wash buffer)

-

Ras Activation Assay Kit (containing Raf-1 RBD agarose beads)

-

Primary antibody (anti-Ras)

-

Standard Western blotting reagents

Procedure:

-

Treat cells with the test compound as described for Western blotting.

-

Lyse the cells and determine the protein concentration.

-

Incubate a portion of the cell lysate with Raf-1 RBD agarose beads to pull down active Ras-GTP.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in Laemmli buffer.

-

Analyze the eluted proteins and a sample of the total cell lysate by Western blotting using an anti-Ras antibody.

-

Quantify the amount of pulled-down Ras-GTP and normalize it to the total Ras in the lysate.

Preclinical and Therapeutic Implications

The inhibition of SHP2 by allosteric inhibitors like this compound has significant therapeutic potential, particularly in cancers driven by aberrant RTK signaling and those with certain KRAS mutations. Preclinical studies have shown that SHP2 inhibitors can suppress the growth of various cancer cell lines in vitro and inhibit tumor growth in xenograft models.

Furthermore, SHP2 inhibition has shown promise in overcoming adaptive resistance to other targeted therapies. For instance, tumors treated with MEK inhibitors can develop resistance through the reactivation of the MAPK pathway via upstream RTK signaling. By blocking this reactivation at the level of SHP2, combination therapy with a SHP2 inhibitor and a MEK inhibitor can lead to more durable anti-tumor responses.[4]

Conclusion

This compound and the subsequent generation of more potent allosteric SHP2 inhibitors have been pivotal in validating SHP2 as a druggable target in the MAPK pathway. The mechanism of stabilizing the auto-inhibited conformation of SHP2 provides a selective means to attenuate oncogenic signaling. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of SHP2 inhibitors as a promising therapeutic strategy for a range of cancers and other diseases driven by dysregulated MAPK signaling. Further research into the nuances of SHP2 biology and the development of next-generation inhibitors will undoubtedly continue to advance this exciting field of drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NRAS Status Determines Sensitivity to SHP2 Inhibitor Combination Therapies Targeting the RAS-MAPK Pathway in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

SHP836: A Technical Guide for Cancer Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP836 is an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). As a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs), SHP2 plays a significant role in the RAS-MAPK signaling pathway, which is frequently dysregulated in various human cancers. The inhibition of SHP2 represents a promising therapeutic strategy for cancers dependent on this pathway. This compound, an early-generation SHP2 inhibitor, serves as a valuable research tool for understanding the biological consequences of SHP2 inhibition and for the development of more potent and selective therapeutic agents. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its application in cancer research.

Core Data Summary

The following tables summarize the key quantitative parameters associated with this compound, providing a clear reference for its biochemical and cellular activity.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (Full-Length SHP2) | 12 µM | Biochemical assay with full-length SHP2 protein. | [1] |

| IC50 (SHP2 PTP domain) | >100 µM | Biochemical assay with the isolated phosphatase (PTP) domain of SHP2. | |

| Cellular Potency | Less potent than SHP099 | Comparative cellular thermal shift assays (CETSA) and enzymatic assays. | |

| Binding Site | Allosteric "tunnel-like" region | X-ray crystallography has shown that this compound binds to a tunnel-like region formed by the C-SH2, N-SH2, and PTP domains. |

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Formulation | Concentration | Notes |

| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL | A clear solution is yielded with this protocol. |

| In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6.25 mg/mL | This formulation also results in a clear solution. |

| In Vivo Formulation 3 | 10% DMSO, 90% Corn oil | ≥ 6.25 mg/mL | Caution is advised for dosing periods exceeding half a month with this formulation. |

Table 2: In Vivo Formulations for this compound

Mechanism of Action

This compound is an allosteric inhibitor that targets a "tunnel-like" pocket at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains of SHP2.[2] By binding to this site, this compound stabilizes the auto-inhibited conformation of SHP2, where the N-SH2 domain blocks the active site of the PTP domain. This prevents the catalytic domain from accessing its substrates, thereby inhibiting its phosphatase activity. This allosteric mechanism provides a high degree of selectivity over other phosphatases.

Caption: SHP2 signaling pathway and the mechanism of this compound inhibition.

Experimental Protocols

SHP2 Enzymatic Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against full-length SHP2.

Materials:

-

Recombinant full-length human SHP2 protein

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA.

-

This compound (dissolved in DMSO)

-

384-well black plates

-

Plate reader with fluorescence detection capabilities (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.

-

Add SHP2 protein to the wells of the 384-well plate containing the diluted this compound or DMSO (vehicle control).

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate to each well.

-

Immediately measure the fluorescence intensity at regular intervals for 15-30 minutes using a plate reader.

-

Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

This assay is used to verify the target engagement of this compound with SHP2 in a cellular context.

Materials:

-

KYSE-520 (or other suitable cancer cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Western blot reagents and equipment

-

Anti-SHP2 antibody

-

Anti-GAPDH or β-actin antibody (loading control)

Procedure:

-

Culture KYSE-520 cells to ~80% confluency.

-

Treat the cells with this compound at the desired concentration (e.g., 50 µM) or DMSO (vehicle control) for 1-2 hours in complete medium.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Collect the supernatants and determine the protein concentration.

-

Analyze the soluble protein fractions by Western blotting using an anti-SHP2 antibody. Use GAPDH or β-actin as a loading control.

-

The binding of this compound to SHP2 is expected to increase the thermal stability of the protein, resulting in more soluble SHP2 at higher temperatures compared to the vehicle-treated control.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

KYSE-520 cancer cells

-

Matrigel (optional)

-

This compound formulation for in vivo use (see Table 2)

-

Calipers for tumor measurement

-

Animal handling and surgical equipment

Procedure:

-

Subcutaneously inject a suspension of KYSE-520 cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Monitor the mice regularly for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally (or via the appropriate route for the chosen formulation) to the treatment group at a predetermined dose and schedule. The control group should receive the vehicle.

-

Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK levels).

Caption: Experimental workflow for an in vivo xenograft study.

Conclusion

This compound, as an early allosteric inhibitor of SHP2, remains a valuable tool for cancer research. Its well-characterized mechanism of action and the availability of foundational data make it suitable for a variety of in vitro and in vivo studies aimed at elucidating the role of SHP2 in cancer biology and for the preliminary assessment of SHP2 inhibition as a therapeutic strategy. The protocols provided in this guide offer a starting point for researchers to incorporate this compound into their experimental designs.

References

In Vitro Characterization of SHP836: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies involving SHP836, an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the relevant biological pathways and workflows to facilitate a comprehensive understanding of this compound's mechanism and in vitro profile.

Quantitative Data Summary

The following tables summarize the reported in vitro potency and cellular effects of this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (SHP2, full length) | 12 µM | Enzymatic phosphatase assay | [1][2] |

| IC50 (SHP2-WT) | 5 µM | Enzymatic phosphatase assay | [3] |

| Selectivity | IC50 > 100 µM | Against SHP2 phosphatase domain (PTP) | [2] |

Table 1: Biochemical Activity of this compound

| Cell Line | Assay | Endpoint | Observation | Reference |

| KYSE-520 | Gene Expression | DUSP6 mRNA levels | Downregulation | [2] |

| HEK293T | Cellular Thermal Shift Assay (CETSA) | SHP2-WT Thermal Stabilization (ΔTm) | 1.9 °C at 50 µM | [3] |

| HEK293T | Cellular Thermal Shift Assay (CETSA) | SHP2-E76K Thermal Stabilization (ΔTm) | 0.9 °C at 50 µM | [3] |

Table 2: Cellular Activity of this compound

Mechanism of Action and Signaling Pathway

This compound is an allosteric inhibitor that binds to a "tunnel" like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains of SHP2.[4] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing the catalytic site from accessing its substrates.[1] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors. It positively regulates the RAS/MAPK signaling cascade, which is crucial for cell proliferation and survival.[3][4][5] By inhibiting SHP2, this compound attenuates downstream signaling, leading to reduced proliferation in cancer cells driven by aberrant RTK signaling.

References

- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Cellular Effects of SHP836 Treatment: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

SHP836 is an allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). Its activity is implicated in the regulation of cell growth, differentiation, and survival through key signaling pathways, including the RAS/Mitogen-Activated Protein Kinase (MAPK), phosphoinositide 3-kinase (PI3K)/AKT, and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways. Dysregulation of SHP2 activity is associated with the pathogenesis of developmental disorders and various cancers. This compound offers a therapeutic strategy by targeting an allosteric site on the SHP2 protein, leading to the stabilization of its inactive conformation. This guide provides a comprehensive overview of the cellular effects of this compound treatment, with a focus on its mechanism of action, impact on key signaling pathways, and consequences for cell fate.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

| Parameter | Value | Notes |

| Target | SHP2 (full length) | Src homology-2 domain-containing protein tyrosine phosphatase 2 |

| Mechanism of Action | Allosteric Inhibition | Stabilizes the inactive conformation of SHP2[1] |

| Binding Site | "Tunnel-like" region at the interface of N-SH2, C-SH2, and PTP domains | Distinct from the catalytic active site[2] |

| IC50 (enzymatic assay) | 12 µM (full length SHP2) | Concentration required for 50% inhibition of enzyme activity in vitro[1][3] |

| IC50 (PTP domain) | >100 µM | Demonstrates selectivity for the allosteric site over the catalytic domain[2][3] |

Core Cellular Effects of this compound Treatment

Inhibition of SHP2 Phosphatase Activity

This compound functions as an allosteric inhibitor of SHP2. In its basal state, SHP2 exists in a closed, auto-inhibited conformation where the N-terminal SH2 domain blocks the protein tyrosine phosphatase (PTP) catalytic site. Upon activation by upstream signals, such as growth factor receptor stimulation, SHP2 undergoes a conformational change to an open, active state. This compound binds to a "tunnel-like" allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the auto-inhibited conformation, preventing the catalytic site from becoming accessible to its substrates.

Downregulation of the RAS/MAPK Signaling Pathway

A primary consequence of SHP2 inhibition by this compound is the attenuation of the RAS/MAPK signaling cascade. SHP2 is a critical positive regulator of this pathway, acting downstream of multiple RTKs. By dephosphorylating specific regulatory tyrosines on scaffolding proteins and on RAS GTPase-activating proteins (GAPs), SHP2 promotes the accumulation of the active, GTP-bound form of RAS. This, in turn, activates the downstream kinase cascade involving RAF, MEK, and ERK.

Treatment with this compound leads to a decrease in the phosphorylation of key downstream effectors of the MAPK pathway. For instance, in KYSE-520 esophageal cancer cells, this compound treatment has been shown to downregulate the mRNA of DUSP6, a dual-specificity phosphatase that is a downstream target and negative regulator of the MAPK pathway[3]. This indicates a reduction in the overall activity of the pathway.

Induction of Apoptosis

By suppressing pro-survival signaling pathways like the RAS/MAPK cascade, SHP2 inhibitors, including this compound, can induce programmed cell death, or apoptosis. The sustained inhibition of survival signals can lead to an imbalance in pro-apoptotic and anti-apoptotic proteins, ultimately triggering the caspase cascade and cellular demise. While direct quantitative data for this compound-induced apoptosis is limited, related SHP2 inhibitors have been shown to increase markers of apoptosis, such as cleaved caspase-3.

Cell Cycle Arrest

Inhibition of the MAPK pathway is known to cause cell cycle arrest, typically at the G1/S checkpoint. Key regulators of the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), are downstream targets of MAPK signaling. By blocking this pathway, this compound can lead to the downregulation of proteins required for cell cycle progression, thereby halting cell proliferation.

Experimental Protocols

SHP2 Phosphatase Activity Assay

This protocol is designed to measure the enzymatic activity of SHP2 in the presence of this compound.

Materials:

-

Recombinant full-length SHP2 protein

-

This compound

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.05% BSA

-

Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

-

Add 10 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of the 96-well plate.

-

Add 80 µL of Assay Buffer containing recombinant SHP2 protein (final concentration ~0.5 nM) to each well.

-

Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of DiFMUP substrate (final concentration ~100 µM) to each well.

-

Immediately measure the fluorescence intensity at time 0 and then kinetically every 5 minutes for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis of MAPK Pathway Activation

This protocol details the procedure to assess the phosphorylation status of key proteins in the MAPK pathway following this compound treatment.

Materials:

-

KYSE-520 cells (or other relevant cell line)

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed KYSE-520 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle for a specified time (e.g., 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution in this compound-treated cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Conclusion

This compound represents a promising therapeutic agent that targets the allosteric regulation of SHP2. Its primary cellular effect is the inhibition of the RAS/MAPK signaling pathway, which in turn can lead to the induction of apoptosis and cell cycle arrest in cancer cells. The experimental protocols provided in this guide offer a framework for researchers to further investigate the detailed cellular and molecular consequences of this compound treatment. A thorough understanding of these effects is crucial for the continued development and clinical application of this compound and other SHP2 inhibitors in oncology.

References

The Allosteric Binding Site of SHP836 on SHP2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical regulator of cell signaling and a well-established proto-oncogene.[1][2] Its role in various cancers has made it a prime target for therapeutic intervention.[3][4] SHP836 is an allosteric inhibitor of SHP2 that locks the enzyme in an inactive conformation. This guide provides a detailed technical overview of the this compound binding site on SHP2, including quantitative binding data, experimental protocols for its characterization, and its impact on cellular signaling pathways.

The this compound Binding Site: A Tunnel of Inhibition

This compound is an allosteric inhibitor that binds to a "tunnel-like" pocket formed at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the protein tyrosine phosphatase (PTP) domains of SHP2.[5][6] This binding stabilizes the auto-inhibited, closed conformation of SHP2, where the N-SH2 domain blocks the active site of the PTP domain, rendering it inaccessible to substrates.[5][7]

Structural studies have identified key residues that stabilize the interaction between this compound and SHP2. These include residues from both the C-SH2 and PTP domains. Specifically, residues R111 and H114 from the C-SH2 domain, and E249, E250, T253, and Q257 from the PTP domain are crucial for holding the inhibitor in a central position within this allosteric pocket.[5] This binding prevents the conformational changes required for SHP2 activation.[5]

Quantitative Analysis of this compound Binding

The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Compound | Assay Type | Target | IC50 | Reference |

| This compound | Biochemical Inhibition | Full-length SHP2 | 12 µM | [8][9] |

| This compound | Biochemical Inhibition | SHP2 PTP domain | >100 µM | [9] |

| Compound | Assay Type | Target | Concentration | ΔTm (°C) | Reference |

| This compound | Protein Thermal Shift | SHP2-WT | 50 µM | 1.9 | [1] |

| This compound | Protein Thermal Shift | SHP2-E76K | 50 µM | 0.9 | [1] |

Experimental Protocols

Biochemical Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of SHP2. A common method utilizes a fluorogenic substrate, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[1][10]

Materials:

-

Recombinant full-length SHP2 protein

-

DiFMUP substrate

-

Assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20, pH 7.2)

-

This compound or other test compounds

-

384-well microplates

-

Plate reader capable of fluorescence detection (Excitation: 350 nm, Emission: 450 nm)[11]

Procedure:

-

Prepare a solution of SHP2 in assay buffer.

-

For assays with full-length, wild-type SHP2, pre-incubate the enzyme with a dually phosphorylated insulin receptor substrate 1 (IRS-1) peptide to activate it.[1]

-

Add varying concentrations of this compound to the wells of the microplate.

-

Add the SHP2 enzyme solution to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the DiFMUP substrate.

-

Monitor the increase in fluorescence over time using a plate reader. The fluorescence is generated by the dephosphorylation of DiFMUP to the fluorescent product, DiFMU.[11]

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protein Thermal Shift (PTS) Assay

The PTS assay, also known as a cellular thermal shift assay (CETSA) when performed in a cellular context, measures the change in the thermal stability of a protein upon ligand binding.[1][7]

Materials:

-

Recombinant SHP2 protein (wild-type or mutant)

-

This compound or other test compounds

-

A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange)

-

Real-time PCR instrument capable of monitoring fluorescence changes with temperature.

Procedure:

-

Mix the SHP2 protein with the fluorescent dye in a suitable buffer.

-

Add this compound or a vehicle control to the protein-dye mixture.

-

Place the samples in the real-time PCR instrument.

-

Gradually increase the temperature of the samples and monitor the fluorescence of the dye.

-

As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.

-

A positive ΔTm (increase in melting temperature) indicates that the compound binds to and stabilizes the protein.

Impact on Signaling Pathways

SHP2 is a key positive regulator of the Ras-MAPK signaling pathway, which is crucial for cell proliferation and survival.[12] It also plays roles in other pathways such as the PI3K/AKT and JAK/STAT pathways.[1][13] By inhibiting SHP2, this compound can effectively downregulate these pathways.

The Ras-MAPK Signaling Pathway

Caption: this compound inhibits SHP2, blocking the Ras-MAPK signaling cascade.

Experimental Workflow for Inhibitor Characterization

Caption: A typical workflow for the discovery and characterization of SHP2 inhibitors.

Logic of Allosteric Inhibition

Caption: this compound stabilizes the inactive state of SHP2, preventing its activation.

Conclusion

This compound represents a significant tool for studying the function of SHP2 and serves as a foundational molecule for the development of more potent and selective allosteric inhibitors. Its unique binding mode in the tunnel-like pocket at the interface of three domains provides a clear mechanism for its inhibitory action. The experimental protocols detailed in this guide offer a robust framework for the identification and characterization of novel SHP2 inhibitors. A thorough understanding of the this compound binding site and its impact on SHP2-mediated signaling is crucial for advancing the development of targeted therapies for a range of human diseases, including cancer.

References

- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound|SHP 836 [dcchemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

Early Research Findings on SHP836: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP836 is an early-stage, small molecule inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). As an allosteric inhibitor, it represents a significant departure from traditional orthosteric enzyme inhibitors. This technical guide synthesizes the available preclinical data on this compound, providing insights into its mechanism of action, biochemical activity, and the signaling pathways it modulates. While detailed in vivo efficacy, pharmacokinetic, and toxicology data for this compound are limited in publicly available literature, this guide provides a foundational understanding of its properties based on initial research findings.

Core Data Summary

The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Assay Conditions | Reference |

| IC | 12 µM | In vitro enzymatic assay with full-length SHP2 protein | [1] |

Table 1: In Vitro Potency of this compound

| Parameter | Observation | Method | Reference |

| Cellular Target Engagement | Modest thermal shift for SHP2-WT (ΔT | Cellular Thermal Shift Assay (CETSA) in HEK293T cells |

Table 2: Cellular Activity of this compound

Mechanism of Action

This compound is an allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that compete with the substrate at the catalytic site, this compound binds to a distinct pocket on the SHP2 protein. This binding event stabilizes the auto-inhibited conformation of SHP2, where the N-SH2 domain blocks the protein tyrosine phosphatase (PTP) domain's active site. By locking SHP2 in this inactive state, this compound prevents its dephosphorylation of downstream substrates, thereby inhibiting signal transduction.

Signaling Pathways

SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS/Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathways. By inhibiting SHP2, this compound effectively dampens these pro-growth and survival signals.

Caption: SHP2 Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro SHP2 Enzymatic Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency of SHP2 inhibitors like this compound.

Materials:

-

Recombinant full-length SHP2 protein

-

DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

-

Assay Buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, 0.05% BSA)

-

This compound compound

-

384-well black plates

-

Plate reader with fluorescence detection (Excitation: 340 nm, Emission: 450 nm)

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

-

Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

-

Add 10 µL of recombinant SHP2 protein (e.g., at 0.5 nM final concentration) to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for compound binding.

-

Initiate the enzymatic reaction by adding 10 µL of DiFMUP substrate (e.g., at 100 µM final concentration) to each well.

-

Immediately measure the fluorescence intensity at time 0 and then kinetically every 5 minutes for 30-60 minutes.

-

Calculate the rate of reaction for each concentration of this compound.

-

Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC

50value.

Western Blot Analysis of p-ERK (General Protocol)

This protocol outlines a general procedure to assess the effect of this compound on the phosphorylation of ERK, a downstream effector in the MAPK pathway.

Materials:

-

Cancer cell line of interest (e.g., KYSE-520)

-

Cell culture medium and supplements

-

This compound compound

-

Growth factor (e.g., EGF) for stimulation

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.

-

Stimulate the cells with a growth factor (e.g., EGF at 10 ng/mL) for 10 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples and resolve them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Caption: Workflow for p-ERK Western Blot Analysis.

Conclusion and Future Directions

This compound was a foundational tool compound in the exploration of allosteric SHP2 inhibition. While it demonstrates clear in vitro and cellular activity, its moderate potency has led to the development of more advanced analogs with improved pharmacological properties. The lack of extensive public data on the in vivo efficacy, pharmacokinetics, and safety of this compound limits a full assessment of its therapeutic potential. Future research could focus on fully characterizing these aspects to better understand the structure-activity relationships of this chemical series and to inform the design of next-generation SHP2 inhibitors. For drug development professionals, the story of this compound highlights the rapid evolution of medicinal chemistry efforts once a novel inhibitory mechanism is validated.

References

Methodological & Application

Application Notes and Protocols for SHP836 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SHP836 is an allosteric inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling. SHP2 is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is frequently hyperactivated in human cancers. By stabilizing SHP2 in an inactive conformation, this compound blocks downstream signaling, leading to reduced cell proliferation and survival. These application notes provide detailed protocols for the use of this compound in cell culture experiments to probe its anti-cancer activity.

Mechanism of Action

This compound is an allosteric inhibitor that binds to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent dephosphorylation of target proteins. The primary downstream consequence of SHP2 inhibition by this compound is the suppression of the RAS-MAPK signaling cascade.

SHP2 Signaling Pathway and Inhibition by this compound

Caption: SHP2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

This compound demonstrates inhibitory activity against the full-length SHP2 protein. While specific cell-based IC50 values for this compound are not widely published, its biochemical potency and effects on downstream signaling markers have been characterized. For context, the potencies of other allosteric SHP2 inhibitors are provided to indicate the expected range of effective concentrations in cell-based assays.

| Compound | Target | IC50 (in vitro) | Cell Line | Cellular Effect | Reference |